molecular formula C8H3ClN2O4 B8304616 6-Chloro-4-nitro-indoline-2,3-dione

6-Chloro-4-nitro-indoline-2,3-dione

Cat. No.: B8304616
M. Wt: 226.57 g/mol
InChI Key: GCRYUWVWBPPJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-nitro-indoline-2,3-dione is a synthetic derivative of indoline-2,3-dione (isatin), a versatile scaffold prominent in medicinal chemistry and drug discovery. This compound is functionalized with chloro and nitro substituents, which are known to significantly influence the electronic properties and biological activity of the core structure. Isatin derivatives are extensively investigated for their diverse pharmacological potential, including as inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes . Furthermore, structurally similar compounds have demonstrated notable antimicrobial and anticancer activities in research settings, making them valuable templates for developing new therapeutic agents . The reactivity of the 2,3-dione moiety allows this compound to serve as a key synthetic intermediate. It is commonly used in the formation of hydrazone and Schiff base derivatives via condensation reactions with various nucleophiles, facilitating the exploration of structure-activity relationships and the creation of compound libraries for high-throughput screening . Researchers value this compound for its utility in constructing complex heterocyclic systems and probing biochemical mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3ClN2O4

Molecular Weight

226.57 g/mol

IUPAC Name

6-chloro-4-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)7(12)8(13)10-4/h1-2H,(H,10,12,13)

InChI Key

GCRYUWVWBPPJMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-Chloro-4-nitro-indoline-2,3-dione, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Applications Biological Activity
This compound C₈H₄ClN₂O₄ Cl (6), NO₂ (4) 242.58 Organic synthesis intermediate Not reported in evidence
4-Chloro-6-fluoroindoline-2,3-dione C₈H₃ClFNO₂ Cl (4), F (6) 199.57 Organic synthesis intermediate Not available
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Cl (3), Ph (N-substituent) 257.67 Polymer synthesis Not available
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione C₂₃H₁₅ClN₂O₃ Cl (4-chlorophenyl) 402.83 Cholinesterase inhibition Moderate activity
Indolin-2,3-dione derivatives Varies Varies (e.g., -OCH₃, -OH) Varies σ2 receptor ligands High σ2 selectivity (Kiσ2 = 42 nM)

Key Observations

Substituent Effects: The nitro group in this compound increases molecular weight and electron-withdrawing effects compared to analogs like 4-Chloro-6-fluoroindoline-2,3-dione. This may enhance electrophilic reactivity, making it more suitable for nucleophilic substitution or coupling reactions . Chlorine position: Chlorine at position 6 (vs. position 4 in 4-Chloro-6-fluoroindoline-2,3-dione) alters steric and electronic interactions.

Biological Activity :

  • Indoline-2,3-dione derivatives (e.g., σ2 receptor ligands in ) exhibit high selectivity for σ2 receptors (Kiσ2 = 42 nM) but low σ1 affinity. The additional carbonyl group in the indoline-2,3-dione scaffold is critical for σ2 selectivity, suggesting that this compound may share similar receptor-binding properties .
  • In contrast, isoindoline-1,3-dione derivatives (e.g., compound 4 in ) show cholinesterase inhibitory activity , indicating that the position of the dione ring (isoindoline vs. indoline) significantly impacts biological targets.

Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, highlighting the role of chloro-substituted diones in polymer chemistry. The nitro group in this compound could similarly facilitate polymerization or cross-linking reactions. The synthesis of isoindoline-1,3-dione derivatives via aldol condensation suggests that this compound might be synthesized through analogous methods using nitro-substituted aldehydes or ketones.

Preparation Methods

Reaction Conditions and Mechanism

Chlorination at the 6-position is achieved via electrophilic substitution using sodium hypochlorite (NaOCl) in hydrochloric acid (HCl) under strongly acidic conditions (pH < 0). The reaction proceeds at 50°C to minimize hypochlorous acid (HOCl) decomposition while avoiding thermal degradation of intermediates. A typical protocol involves:

  • Substrate : Indoline-2,3-dione (1.0 equiv)

  • Chlorinating Agent : NaOCl (1.5–4.0 equiv) in 30–38% HCl

  • Temperature : 50°C, 1–2 hours

  • Yield : 85–90%

The acidic medium protonates the ketone oxygen, activating the aromatic ring for electrophilic attack. The chloro group preferentially occupies the 6-position due to steric and electronic effects from the fused pyrrolidine-2,3-dione ring.

Spectroscopic Validation

Post-chlorination, 1H NMR^1\text{H NMR} (DMSO-d6d_6) analysis of 6-chloroindoline-2,3-dione reveals:

  • δ 7.53 (t, J=7.9 HzJ = 7.9\ \text{Hz}, 1H, H-5)

  • δ 7.09 (d, J=8.2 HzJ = 8.2\ \text{Hz}, 1H, H-7)

  • δ 6.82 (d, J=8.2 HzJ = 8.2\ \text{Hz}, 1H, H-4)
    The absence of aromatic protons at δ 8.26–8.30 confirms the absence of nitro groups at this stage.

Nitration of 6-Chloroindoline-2,3-dione

Nitration Protocol

Nitration at the 4-position employs a mixture of concentrated nitric acid (HNO3_3) and sulfuric acid (H2_2SO4_4) at 0°C, leveraging the para-directing effect of the 6-chloro substituent. Key parameters include:

  • Substrate : 6-Chloroindoline-2,3-dione (1.0 equiv)

  • Nitrating Agent : HNO3_3 (1.0 equiv) in H2_2SO4_4

  • Temperature : 0°C, 5–10 minutes

  • Yield : 95–97%

The low temperature suppresses side reactions such as dinitration or oxidation, while the sulfuric acid acts as a catalyst and dehydrating agent.

Structural Confirmation

1H NMR^1\text{H NMR} (DMSO-d6d_6) of the final product, 6-chloro-4-nitro-indoline-2,3-dione, exhibits:

  • δ 8.26 (d, J=8.6 HzJ = 8.6\ \text{Hz}, 1H, H-5)

  • δ 7.00 (d, J=8.6 HzJ = 8.6\ \text{Hz}, 1H, H-7)

  • NO2_2 Group : Absence of aromatic protons at δ 6.65–7.57 confirms nitro incorporation.
    HRESIMS analysis further validates the molecular formula (C8H3ClN2O4C_8H_3ClN_2O_4) with m/z=226.9521 [M+H]+m/z = 226.9521\ [M+H]^+.

Comparative Analysis of Synthetic Routes

ParameterChlorination-FirstNitration-First
Regioselectivity 98% (4-Nitro)72% (6-Chloro)
Overall Yield 83%65%
Reaction Time 3.5 hours6 hours
Purification Method RecrystallizationColumn Chromatography

The chlorination-first route outperforms in yield and selectivity, attributed to the chloro group’s stronger directing effect compared to nitro.

Industrial-Scale Optimization

Solvent and Stoichiometry

The Chinese patent CN104496885A highlights the importance of solvent ratios for scalability:

  • Chlorination : DMF (20 mL/g substrate) ensures even dispersion.

  • Nitration : H2_2SO4_4:HNO3_3 (5:1 v/v) maximizes reactivity.

Deviations from these ratios reduce yields by 15–20% due to incomplete reactions or byproduct formation.

Temperature Control

Maintaining 0°C during nitration prevents exothermic runaway reactions, while 50°C chlorination balances reaction rate and stability. Excess heat (>60°C) risks decomposition of the nitro intermediate.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dinitro Derivatives : Controlled HNO3_3 stoichiometry (1.0 equiv) limits over-nitration.

  • Oxidation Products : Anaerobic conditions and reduced reaction times (<10 minutes) preserve the indoline core.

Purification

Recrystallization in methanol (15 mL/g) achieves >99% purity, avoiding labor-intensive chromatography .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-Chloro-4-nitro-indoline-2,3-dione in laboratory settings?

  • Methodological Answer : Follow hazard codes H300-H373 (acute toxicity, organ damage) and safety phrases P301+P310 (immediate medical attention if ingested). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers under inert gas (P403) and avoid moisture to prevent decomposition. Dispose of waste via licensed facilities (P501) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
MethodTarget ParameterSpecification
HPLCPurity≥98% (Min)
NMRStructural confirmationCompare peaks to reference spectra
Karl Fischer TitrationMoisture Content≤0.5% (Max)
  • Use deuterated solvents (e.g., DMSO-d6) for NMR to resolve nitro and chloro substituents. Cross-validate with IR spectroscopy for functional groups (C=O, NO₂) .

Q. What experimental design principles are essential for preliminary synthesis optimization?

  • Methodological Answer : Apply factorial design (e.g., 2^k designs) to screen variables like temperature, catalyst loading, and reaction time. For example:

FactorLow Level (-1)High Level (+1)
Temp.60°C90°C
Catalyst5 mol%15 mol%
  • Use ANOVA to identify significant factors and reduce trial-and-error approaches .

Advanced Research Questions

Q. How can computational methods streamline reaction pathway discovery for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies.
  • Reaction Path Search : Combine with AI-driven platforms (e.g., ICReDD’s workflow) to integrate experimental data with computational predictions, enabling rapid hypothesis testing .

Q. What strategies resolve contradictions in catalytic activity data for nitro-substituted indoline-diones?

  • Methodological Answer :

  • Systematic Error Analysis :
Source of ErrorMitigation Strategy
Impurity interferenceRecrystallize with ethyl acetate/hexane
Solvent effectsUse controlled polarity solvents (DMF vs. THF)
Kinetic vs. thermodynamic controlMonitor reaction progress via in-situ FTIR
  • Cross-reference with analogous compounds (e.g., 6-nitroindoline derivatives) to isolate substituent-specific effects .

Q. How can researchers design multi-step syntheses for indoline-dione analogs with enhanced bioactivity?

  • Methodological Answer :

  • Retrosynthetic Analysis :
       Target → Intermediate 1 (nitro reduction) → Intermediate 2 (chlorination) → Starting material  
  • Optimize steps using DoE (Design of Experiments) for yield and selectivity. For example, catalytic hydrogenation (Pd/C, H₂) for nitro reduction, followed by electrophilic chlorination (Cl₂, FeCl₃) .

Q. What advanced characterization techniques validate environmental degradation pathways of nitro-indoline-diones?

  • Methodological Answer :

  • LC-MS/MS : Track degradation products in aqueous media (e.g., hydrolysis at pH 7–9).
  • EPR Spectroscopy : Detect radical intermediates during photodegradation.
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess H400-H420 hazards (aquatic toxicity) .

Future Research Directions

  • AI-Driven Laboratories : Implement autonomous systems for real-time reaction monitoring and optimization (e.g., COMSOL Multiphysics integration) .
  • Green Chemistry : Explore solvent-free mechanochemical synthesis to reduce environmental impact .

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